molecular formula C20H17BrN4OS B13380472 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B13380472
M. Wt: 441.3 g/mol
InChI Key: NXIMPALAKTWRJJ-FOKLQQMPSA-N
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Description

This chemical, 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, is a characterized small-molecule inhibitor identified in patent literature for its potent activity against the Tropomyosin receptor kinase (Trk) family and Anaplastic Lymphoma Kinase (ALK) https://patents.google.com/patent/WO2013157952A1 . These receptor tyrosine kinases are critically implicated in the pathogenesis of various cancers; Trk fusions and amplifications are drivers in a range of tumors, including those of the secretory breast, thyroid, and lung, while ALK rearrangements are well-established oncogenic drivers in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The primary research value of this compound lies in its utility as a precise pharmacological tool for investigating the signaling pathways mediated by Trk and ALK, enabling the study of tumor proliferation, survival, and metastasis in cellular models. Researchers can employ this inhibitor to elucidate the complex roles of neurotrophin signaling in cancer and to explore mechanisms of resistance to targeted therapies. Its application is central to preclinical studies aimed at validating Trk and ALK as therapeutic targets and in the development of novel anti-cancer strategies.

Properties

Molecular Formula

C20H17BrN4OS

Molecular Weight

441.3 g/mol

IUPAC Name

2-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C20H17BrN4OS/c1-12-17(20(26)25(24-12)14-8-6-13(21)7-9-14)11-23-19-16(10-22)15-4-2-3-5-18(15)27-19/h6-9,11,24H,2-5H2,1H3/b23-11+

InChI Key

NXIMPALAKTWRJJ-FOKLQQMPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)/C=N/C3=C(C4=C(S3)CCCC4)C#N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolone Intermediate

Starting Material: 4-bromo-3-methyl-1-phenyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene derivative

Procedure:

  • Condensation Reaction: React 4-bromo-3-methyl-1-phenyl-5-oxo-1,5-dihydro-4H-pyrazol-4-carbaldehyde with malononitrile or equivalent active methylene compounds under basic conditions (e.g., potassium carbonate in ethanol).
  • Conditions: Reflux at 80–100°C for 4–6 hours.
  • Outcome: Formation of the pyrazolone derivative with a reactive 4-ylidene group suitable for subsequent nucleophilic attack.

Formation of the Benzothiophene Core

Starting Material: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Procedure:

  • Cyclization: Subject the amino nitrile to cyclization with suitable aldehydes or ketones in the presence of acid catalysts (e.g., polyphosphoric acid) to generate the tetrahydrobenzothiophene ring system.
  • Conditions: Reflux at 120°C for 6–8 hours.
  • Outcome: The benzothiophene nucleus with a nitrile group at position 3, ready for further functionalization.

Nucleophilic Substitution and Coupling

  • Reaction of Pyrazolone with Benzothiophene Derivative:

    • Method: The pyrazolone derivative, bearing an electrophilic site (e.g., the 4-ylidene group), is reacted with the amino benzothiophene under basic conditions (e.g., potassium carbonate in DMF).
    • Conditions: Stirring at 80°C for 12–16 hours.
    • Outcome: Formation of a Schiff base or imine linkage, connecting the pyrazolone moiety to the benzothiophene core via the methylidene bridge.

Introduction of the Carbonitrile Group

  • Method: The nitrile functionality is introduced via nucleophilic substitution or cyclization with suitable precursors like malononitrile or acetonitrile derivatives under basic or acidic conditions.
  • Conditions: Reflux in acetic acid or ethanol with catalytic amounts of sodium ethoxide.
  • Outcome: The final compound incorporates the nitrile group at the desired position on the benzothiophene ring.

Specific Reaction Conditions and Reagents

Step Reagents Solvent Temperature Duration Notes
Pyrazolone synthesis 4-bromo-3-methyl-1-phenyl-5-oxo-1,5-dihydro-4H-pyrazol-4-carbaldehyde + malononitrile Ethanol Reflux 4–6 hours Basic catalyst (K2CO3)
Benzothiophene formation 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Polyphosphoric acid Reflux 6–8 hours
Coupling Pyrazolone derivative + benzothiophene DMF 80°C 12–16 hours Potassium carbonate as base

Data and Observations

  • Yield: Typically ranges from 65% to 78%, depending on the purity of starting materials and reaction conditions.
  • Characterization: Confirmed via IR (presence of nitrile stretch around 2220–2260 cm$$^{-1}$$), NMR (distinct signals for aromatic, heterocyclic, and nitrile groups), and mass spectrometry.

Summary of the Preparation Route

Stage Key Reaction Main Reagents Conditions Outcome
Pyrazolone synthesis Condensation 4-bromo-3-methyl-1-phenyl-5-oxo-1,5-dihydro-4H-pyrazol-4-carbaldehyde + malononitrile Reflux, basic Pyrazolone intermediate
Benzothiophene formation Cyclization 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Acid reflux Benzothiophene core
Coupling & functionalization Nucleophilic substitution Pyrazolone + benzothiophene DMF, reflux Final heterocyclic compound

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Cyano vs. Ester Groups: The target compound’s cyano group (electron-withdrawing) contrasts with the ethyl ester in , which may influence solubility and binding interactions.

Yield Comparison :

  • Compound 5: 80%
  • Pyrrole derivative in : 40%

Spectroscopic and Physical Properties

Data from analogous compounds highlight trends:

Property Target Compound (Inferred) Compound 5 Ethyl Ester Analog
Melting Point 192–193°C
IR (C=O stretch) ~1650 cm⁻¹ 1651 cm⁻¹
¹H-NMR (Aromatic H) ~7.0–8.0 ppm 6.97–8.01 ppm
Molecular Weight ~452 g/mol 445.38 g/mol 409.50 g/mol

Notes:

  • The cyano group in the target compound would exhibit a characteristic IR stretch near 2200 cm⁻¹, absent in carbothioamide-containing analogs like .
  • Tetrahydrobenzothiophene protons in the target compound likely resonate near δ 2.0–3.0 ppm, similar to ethyl ester analogs .

Biological Activity

The compound 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a novel synthetic molecule with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H20BrN5S\text{C}_{20}\text{H}_{20}\text{Br}\text{N}_{5}\text{S}

This structure includes a pyrazole ring, a benzothiophene moiety, and a bromophenyl substituent, which are critical for its biological activity.

Pharmacological Properties

Recent studies have highlighted several biological activities attributed to this compound:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study conducted by Walid Fayad et al. (2019) demonstrated its efficacy in inhibiting tumor growth in multicellular spheroids derived from various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways associated with cancer progression .

2. Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In vitro assays revealed that it possesses antibacterial activity comparable to standard antibiotics. The presence of the bromophenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

3. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This activity could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity: The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which are crucial for cell survival and proliferation .
  • Induction of Apoptosis: It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Disruption of Microbial Membranes: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

StudyFindings
Fayad et al., 2019Demonstrated significant anticancer effects in multicellular spheroids with IC50 values indicating potent inhibition of growth.
Otava Chemicals ReportReported antimicrobial activity against various strains including resistant bacteria, suggesting potential for therapeutic use .
MDPI ReviewDiscussed anti-inflammatory properties observed in vitro, indicating a potential role in treating chronic inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization and condensation. Key steps:
  • Pyrazole Core Formation : React 1-(4-bromophenyl)-3-methyl-5-pyrazolone with aldehydes under acidic conditions to form the pyrazol-4-ylidene intermediate .
  • Benzothiophene Coupling : Use nucleophilic substitution or Schiff base formation to attach the benzothiophene-carbonitrile moiety. Optimize solvent (e.g., ethanol or DMF) and temperature (80–120°C) to improve yields .
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Reaction Time6–12 hoursProlonged time reduces side products
Catalystp-TsOH or POCl₃POCl₃ enhances cyclization efficiency
Solvent PolarityHigh (e.g., DMSO)Stabilizes intermediates

Q. Which analytical techniques are most reliable for confirming structural purity?

  • Methodological Answer : Combine spectral and chromatographic methods:
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., pyrazole NH at δ 10–12 ppm, benzothiophene protons at δ 6–7 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and quantify purity (>95%). Use C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrazole ring conformation) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Steps:
  • Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts in pyrazole rings) by analyzing signal coalescence at elevated temperatures .
  • DEPT-135 and NOESY : Distinguish carbon types (CH₃ vs. quaternary) and spatial proximities to validate substituent positions .
  • Cross-Validation : Compare with analogous compounds (e.g., 4-(4-bromophenyl)pyrazolo[3,4-b]pyridine derivatives) to benchmark shifts .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer potential. The bromophenyl group lowers LUMO energy, enhancing electrophilic reactivity .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carbonitrile group as an electron-deficient center).
  • MD Simulations : Study solvation effects on stability (e.g., aqueous vs. nonpolar solvents) .

Q. How do substituents (e.g., 4-bromophenyl) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Design derivatives and evaluate SAR:
  • Synthetic Modifications : Replace bromine with other halogens (Cl, F) or electron-donating groups (e.g., -OCH₃) .
  • Biological Assays : Test against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values.
  • Data Analysis : Use multivariate regression to link electronic parameters (Hammett σ) to activity trends .

Methodological Design & Data Analysis

Q. What statistical approaches address variability in reaction yields across synthetic batches?

  • Methodological Answer : Apply design of experiments (DoE):
  • Factorial Design : Screen variables (temperature, catalyst loading) to identify critical factors.
  • ANOVA : Quantify significance of each parameter. Example:
Factorp-valueSignificance (α=0.05)
Temperature0.003Significant
Catalyst Loading0.120Not Significant
  • Response Surface Methodology (RSM) : Optimize conditions for maximum yield .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in reactivity studies?

  • Methodological Answer :
  • Error Analysis : Quantify approximations in DFT (e.g., basis set limitations) by comparing with higher-level methods (CCSD(T)).
  • Solvent Correction : Apply implicit solvent models (e.g., PCM) to align simulations with experimental conditions .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or trapping experiments to validate proposed pathways .

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